molecular formula C13H10N2S B8516651 1-(4-Phenylthiazol-2-yl)cyclopropanecarbonitrile

1-(4-Phenylthiazol-2-yl)cyclopropanecarbonitrile

Cat. No. B8516651
M. Wt: 226.30 g/mol
InChI Key: CLCRUJFGHDPFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenylthiazol-2-yl)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C13H10N2S and its molecular weight is 226.30 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

1-(4-phenyl-1,3-thiazol-2-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C13H10N2S/c14-9-13(6-7-13)12-15-11(8-16-12)10-4-2-1-3-5-10/h1-5,8H,6-7H2

InChI Key

CLCRUJFGHDPFCT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyltriethyl ammonium chloride (34 mg, 0.15 mmol) and 50% aqueous NaOH solution (0.59 g dissolved in 1 mL of water) were added to a solution of 2-(4-phenylthiazol-2-yl)acetonitrile (0.3 g, 1.5 mmol) in CH2Cl2 (10 mL). The reaction mixture was cooled at 0° C. and 1,2-dibromoethane (0.15 mL, 1.79 mmol) was added dropwise. The reaction mixture was allowed to warm up to room temperature and stirred for 10 h. The reaction mixture was diluted with CH2Cl2 and the organic layer was washed with H2O and brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel 60-120 mesh, eluent 5% EtOAc in petroleum ether) to afford 1-(4-phenylthiazol-2-yl)cyclopropanecarbonitrile (0.14 g, yield 41%) as an off-white solid. 1H NMR (300 MHz, CDCl3) δ 7.86-7.83 (m, 2H), 7.45-7.34 (m, 4H), 2.02-1.95 (m, 2H), 1.93-1.86 (m, 2H). MS (ESI) m/z: Calculated for C13H10N2S: 226.06. found: 227.2 (M+H)+.
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
34 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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